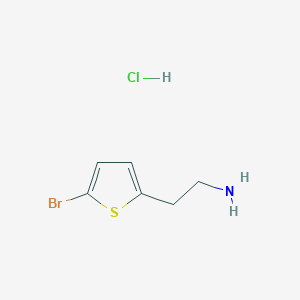
(Benzylthio)acetyl chloride
Overview
Description
(Benzylthio)acetyl chloride is a chemical compound with the molecular formula C9H9ClOS and a molecular weight of 200.69 g/mol .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves the use of acid chlorides. Acid chlorides are highly reactive, leading to poor selectivity when other equally reactive functional groups are present . A recent study reported a rapid N-chloroacetylation of anilines and amines in phosphate buffer within 20 minutes. Primary and secondary amino derivatives were efficiently condensed with various acid chlorides .
Molecular Structure Analysis
The molecular structure of this compound is similar to that of acetyl chloride, with the only subtle difference being the presence of a heavy chlorine atom in place of the hydrogen atom of the aldehyde group .
Scientific Research Applications
Organophosphorus Compound Synthesis : Acetyl chloride, a close relative to (Benzylthio)acetyl chloride, is a versatile reagent used in synthesizing 1-aminoalkyl- and amino(aryl)methylphosphonic acid derivatives. These derivatives are critical intermediates in the synthesis of phosphonopeptide with a P-N bond (Yuan, Chen, & Wang, 1991).
Crystal Structure and Characterization : (Benzylthio)acetic acid, closely related to this compound, has been synthesized and characterized using various techniques including X-ray diffraction and spectroscopic methods. The study reveals detailed information on the crystal structure and thermal decomposition of the material (Sienkiewicz-Gromiuk, Tarasiuk, & Mazur, 2016).
Microfluidic High-Resolution NMR Flow Probe : This technology, which involves acetyl chloride, is invaluable for in situ monitoring of reactions in microreactors. It is particularly useful for analyzing complex biological fluids like human cerebrospinal fluid, offering high-resolution insights (Bart et al., 2009).
Infrared Spectroscopic Studies in Ionic Liquids : Studies involving acetyl chloride have shown that the Friedel–Crafts acetylation of benzene in ionic liquids follows the same mechanism as in traditional solvents. This insight is crucial for understanding chemical reactions in more environmentally friendly ionic liquids (Csihony, Mehdi, & Horváth, 2001).
Acylation of Azaindoles : Acyl chlorides, such as acetyl chloride and benzoyl chloride, have been used for acylating azaindoles, a process critical in the synthesis of various organic compounds (Zhang et al., 2002).
Surface-Bound Acyl Groups Formation : The reaction of acyl halides like acetyl chloride on Ge(100)-2x1 surfaces has been investigated, providing insights into surface chemistry and potential applications in materials science (Filler, Keung, Porter, & Bent, 2006).
Safety and Hazards
Future Directions
Recent research has focused on developing new catalytic methods for nucleophilic substitutions, which are fundamental chemical transformations. These new methods could provide more versatile and sustainable approaches for the synthesis of complex molecules, expanding the scope, utility, and applicability of acid chlorides .
Mechanism of Action
Target of Action
(Benzylthio)acetyl chloride is an organic compound that belongs to the class of acyl chlorides . It is primarily used as an intermediate in organic synthesis . The primary targets of this compound are organic compounds such as amines and amino acids, where it acts as an acetylating agent .
Mode of Action
This compound interacts with its targets through a process known as acetylation. This involves the transfer of an acetyl group from the this compound to the target molecule . The high reactivity of this compound makes it an effective acetylating agent, although its instability in water can limit its use .
Pharmacokinetics
As an acyl chloride, it is highly reactive and unstable in water, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties . Its reactivity may also impact its bioavailability .
Result of Action
The acetylation of target molecules by this compound can result in various molecular and cellular effects. For example, acetylation can alter the function of proteins, potentially influencing cellular processes such as signal transduction, gene expression, and metabolism . The specific effects of this compound will depend on the particular target molecules and the context of its use .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its reactivity and stability can be affected by the presence of water, as it is unstable and reacts violently with water . Therefore, the environment in which this compound is used can significantly impact its action, efficacy, and stability .
properties
IUPAC Name |
2-benzylsulfanylacetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClOS/c10-9(11)7-12-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHCZTBLBGYYFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10532589 | |
| Record name | (Benzylsulfanyl)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10532589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7031-28-9 | |
| Record name | (Benzylsulfanyl)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10532589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-[3-(Bromomethyl)phenyl]thiophene](/img/structure/B1338807.png)


